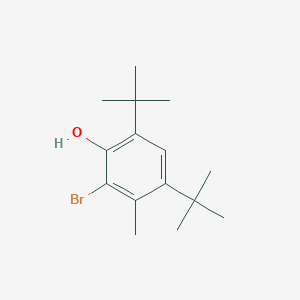
2-Bromo-4,6-ditert-butyl-3-methylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4,6-ditert-butyl-3-methylphenol is an organic compound with the molecular formula C({14})H({21})BrO. It is a brominated phenol derivative characterized by the presence of bulky tert-butyl groups and a methyl group on the aromatic ring. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,6-ditert-butyl-3-methylphenol typically involves the bromination of 4,6-ditert-butyl-3-methylphenol. The reaction is carried out using bromine (Br(_2)) in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction conditions often include:
Temperature: Room temperature to slightly elevated temperatures (25-40°C).
Catalyst: Sometimes, a catalyst like iron(III) bromide (FeBr(_3)) is used to facilitate the bromination process.
Reaction Time: The reaction is usually completed within a few hours.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Reactant Handling: Automated systems for precise measurement and mixing of reactants.
Temperature Control: Advanced temperature control systems to maintain optimal reaction conditions.
Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve high purity.
化学反応の分析
Types of Reactions
-
Substitution Reactions:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions (OH(^-)) or amines (NH(_2)R).
Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing new functional groups.
-
Oxidation Reactions:
- The phenolic group can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate (KMnO(_4)).
-
Reduction Reactions:
- The compound can be reduced to remove the bromine atom, yielding 4,6-ditert-butyl-3-methylphenol.
Common Reagents and Conditions
Bromine (Br(_2)): for bromination.
Iron(III) bromide (FeBr(_3)): as a catalyst.
Potassium permanganate (KMnO(_4)): for oxidation.
Sodium borohydride (NaBH(_4)): for reduction.
Major Products
4,6-Ditert-butyl-3-methylphenol: (from reduction).
Various substituted phenols: (from nucleophilic substitution).
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of certain processes.
Biology
Antioxidant Properties: Exhibits antioxidant activity, making it useful in studies related to oxidative stress and cellular protection.
Medicine
Pharmaceutical Intermediates: Serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry
Stabilizers: Used in the production of stabilizers for polymers and plastics to enhance their durability and resistance to degradation.
作用機序
The mechanism by which 2-Bromo-4,6-ditert-butyl-3-methylphenol exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The bulky tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and binding affinity. The bromine atom can participate in halogen bonding, further affecting the compound’s interactions at the molecular level.
類似化合物との比較
Similar Compounds
4,6-Ditert-butyl-3-methylphenol: Lacks the bromine atom, resulting in different reactivity and applications.
2,4,6-Tri-tert-butylphenol: Contains an additional tert-butyl group, altering its steric and electronic properties.
2-Bromo-4,6-dimethylphenol: Similar structure but with methyl groups instead of tert-butyl groups, affecting its stability and reactivity.
Uniqueness
2-Bromo-4,6-ditert-butyl-3-methylphenol is unique due to the combination of its bulky tert-butyl groups and the bromine atom, which confer distinct chemical properties such as enhanced stability and specific reactivity patterns. This makes it particularly valuable in applications requiring robust and selective chemical behavior.
特性
IUPAC Name |
2-bromo-4,6-ditert-butyl-3-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BrO/c1-9-10(14(2,3)4)8-11(15(5,6)7)13(17)12(9)16/h8,17H,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNAWXJJVNOKGNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1C(C)(C)C)C(C)(C)C)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














